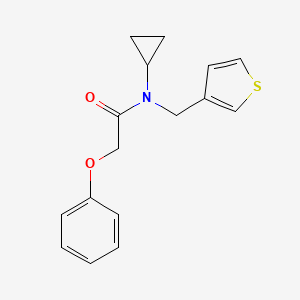
N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide is a synthetic organic compound that features a cyclopropyl group, a phenoxy group, and a thiophen-3-ylmethyl group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an alkene using a reagent such as diazomethane.
Introduction of the phenoxy group: This step involves the nucleophilic substitution of a halogenated precursor with phenol.
Attachment of the thiophen-3-ylmethyl group: This can be done through a cross-coupling reaction such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophen-3-ylmethyl boronic acid with a halogenated acetamide precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials.
化学反応の分析
Types of Reactions
N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
作用機序
The mechanism of action of N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group may confer rigidity to the molecule, enhancing its binding affinity to certain targets, while the phenoxy and thiophen-3-ylmethyl groups could participate in specific interactions with the target site.
類似化合物との比較
Similar Compounds
N-cyclopropyl-2-phenoxyacetamide: Lacks the thiophen-3-ylmethyl group.
N-cyclopropyl-2-phenoxy-N-methylacetamide: Has a methyl group instead of the thiophen-3-ylmethyl group.
N-cyclopropyl-2-phenoxy-N-(furan-3-ylmethyl)acetamide: Contains a furan ring instead of a thiophene ring.
Uniqueness
N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide is unique due to the presence of the thiophen-3-ylmethyl group, which can impart distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity and interactions with molecular targets, potentially leading to different biological or material properties.
生物活性
N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide is a synthetic organic compound that has garnered interest for its potential biological activities, particularly in the context of cancer therapy and enzyme modulation. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features:
- Cyclopropyl group : Imparts rigidity and potential binding affinity.
- Phenoxy group : May enhance lipophilicity and facilitate membrane penetration.
- Thiophen-3-ylmethyl group : Contributes unique electronic properties, potentially influencing interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyclopropyl group may enhance the compound's binding affinity, while the phenoxy and thiophen-3-ylmethyl groups can participate in specific interactions at the target site. This interaction may modulate enzymatic activities or receptor functions, leading to therapeutic effects.
Anticancer Properties
Recent studies have evaluated the anticancer potential of compounds related to this compound. While specific data on this compound is limited, related compounds exhibit promising results:
- In Vitro Studies :
- Mechanistic Insights :
Enzyme Modulation
The compound may also modulate enzyme activities:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in cancer progression, such as topoisomerase I and phospholipase C .
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Key Features | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| N-cyclopropyl-2-phenoxyacetamide | Lacks thiophen group | Moderate | Non-specific cytotoxicity |
| N-cyclopropyl-2-phenoxy-N-methylacetamide | Methyl instead of thiophen | Low | Weak enzyme inhibition |
| N-cyclopropyl-2-phenoxy-N-(furan-3-ylmethyl)acetamide | Furan ring substitution | High | Apoptosis induction |
Case Studies
- Study on Structural Activity Relationship (SAR) :
-
In Vivo Evaluations :
- While in vitro results are promising, further studies are required to evaluate the in vivo efficacy and safety profiles of this compound.
特性
IUPAC Name |
N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-16(11-19-15-4-2-1-3-5-15)17(14-6-7-14)10-13-8-9-20-12-13/h1-5,8-9,12,14H,6-7,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISNDUHWAHKMOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














